3-Chloro-2-fluoro-5-iodophenylboronic acid

Description

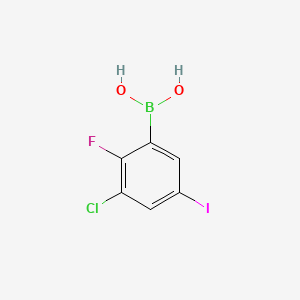

3-Chloro-2-fluoro-5-iodophenylboronic acid is a halogenated arylboronic acid with the molecular formula C₆H₃BClFIO₂. The compound features a boronic acid (-B(OH)₂) group attached to a phenyl ring substituted with chlorine (position 3), fluorine (position 2), and iodine (position 5). This unique combination of halogens confers distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing complex biaryl structures in pharmaceuticals, agrochemicals, and materials science . The iodine substituent, in particular, introduces significant steric bulk and polarizability, which can influence reactivity and stability compared to lighter halogens like chlorine or fluorine.

Properties

Molecular Formula |

C6H4BClFIO2 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

(3-chloro-2-fluoro-5-iodophenyl)boronic acid |

InChI |

InChI=1S/C6H4BClFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H |

InChI Key |

VKTBGSPEDGIWHB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Cl)I)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Selective halogenation or halogen exchange on a pre-functionalized phenylboronic acid or aryl precursor.

- Regioselective metal–halogen exchange reactions followed by borylation.

- Use of palladium-catalyzed cross-coupling or directed ortho-metalation (DoM) techniques to introduce the boronic acid group after installing the halogen substituents.

The key challenge lies in achieving regioselectivity to place the iodine at the 5-position, chlorine at the 3-position, and fluorine at the 2-position on the phenyl ring without undesired side reactions.

Palladium-Catalyzed Coupling Using Boronic Acid Precursors

Another approach involves palladium-catalyzed coupling reactions where a boronic acid derivative bearing chloro and fluoro substituents is coupled with an aryl iodide or vice versa.

- For example, 3-chloro-5-fluorophenylboronic acid can be prepared by palladium-catalyzed coupling using tripotassium phosphate tribasic as a base and a palladium catalyst such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct.

- The reaction is typically carried out in N,N-dimethylformamide (DMF) at 60 °C under an inert atmosphere for 3 hours.

- The product is purified by flash column chromatography (FCC) using silica gel and appropriate solvent gradients.

This method can be adapted to introduce the iodine substituent via a subsequent iodination step or by using an iodinated precursor.

| Parameter | Details |

|---|---|

| Starting materials | Methyl 6-chloropyrimidine-4-carboxylate and 3-chloro-5-fluorophenylboronic acid |

| Catalyst | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct |

| Base | Tripotassium phosphate tribasic |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 60 °C |

| Reaction time | 3 hours |

| Atmosphere | Argon (inert) |

| Purification | Flash column chromatography (silica gel) |

| Yield | Not explicitly stated, generally moderate to good |

Direct Halogenation and Functional Group Interconversion

Though less commonly reported for this specific compound, direct halogenation of phenylboronic acid derivatives or halogen exchange reactions can be employed:

- Starting from a 3-chloro-2-fluorophenylboronic acid, selective iodination at the 5-position can be achieved using iodine sources under controlled conditions.

- Careful control of reaction parameters such as temperature, solvent, and stoichiometry is required to avoid poly-iodination or degradation of the boronic acid group.

Analytical Data and Characterization

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the aromatic substitution pattern and boronic acid presence.

- High-Performance Liquid Chromatography (HPLC): To assess purity.

- Mass Spectrometry (LC-MS): To confirm molecular weight and halogen incorporation.

- Melting Point and Appearance: Typically a white to yellowish crystalline powder.

| Analytical Technique | Observations for Similar Compounds (e.g., 3-chloro-5-fluorophenylboronic acid) |

|---|---|

| ^1H NMR (DMSO-d6) | Aromatic protons showing characteristic doublets and singlets, confirming substitution |

| HPLC Purity | ≥97% purity typical for research-grade compounds |

| LC-MS | Molecular ion peak consistent with C6H4BClFIO2 (exact mass depending on isotope) |

| Appearance | White to yellowish crystalline powder |

Source: Ambeed and FUJIFILM Wako Chemical Corporation

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Regioselective metal–iodine exchange | 5-substituted 1,2,3-triiodoarene, n-BuLi, trialkyl borate, low temp (-78 °C) | High regioselectivity, mild, scalable, no chromatography needed | Requires tri-iodoarenes as precursors |

| Palladium-catalyzed coupling | Pd catalyst, tripotassium phosphate, DMF, 60 °C, inert atmosphere | Well-established, adaptable to various substrates | Multi-step if iodine introduced later |

| Direct iodination of substituted boronic acid | Iodine reagents, controlled temperature, solvent | Straightforward if regioselectivity controlled | Risk of over-iodination or boronic acid degradation |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-iodophenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form phenols or reduction to form corresponding hydrocarbons.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typically employed.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution Reactions: Formation of substituted phenylboronic acids.

Coupling Reactions: Formation of biaryl compounds.

Oxidation and Reduction Reactions: Formation of phenols or hydrocarbons.

Scientific Research Applications

3-Chloro-2-fluoro-5-iodophenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-iodophenylboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the electrophilic partner (e.g., aryl halide) through a series of oxidative addition, transmetalation, and reductive elimination steps . This results in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Table 1: Substituent Positions and Electronic Effects

Key Observations :

- Iodine vs. Trifluoromethyl : The iodine substituent in the target compound is less electron-withdrawing than CF₃ but introduces greater steric bulk, which may slow cross-coupling reactions compared to CF₃-substituted analogs .

- Positional Isomerism : 2-Chloro-6-fluorophenylboronic acid (Cl at 2, F at 6) exhibits ortho-substitution, leading to steric hindrance that reduces reactivity in Suzuki couplings compared to the target compound’s meta/para substitution pattern .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity Profiles

Key Findings :

- The iodine substituent in the target compound reduces reactivity compared to CF₃ analogs due to steric effects, though it may enable unique selectivity in coupling reactions .

- Methoxy-substituted analogs (e.g., 5-chloro-2-methoxyphenylboronic acid) require specialized catalysts due to electron-donating effects, unlike the target compound’s electron-withdrawing halogens .

Cost and Commercial Availability

Table 3: Price Comparison (TCI Chemicals Data)

*Estimated based on similar compounds.

Key Insights :

- The target compound is expected to be more expensive than non-iodinated analogs due to iodine’s higher atomic weight and synthetic complexity.

- Anhydride-containing boronic acids (e.g., C2946-5G) may require additional purification steps, increasing practical costs .

Biological Activity

3-Chloro-2-fluoro-5-iodophenylboronic acid is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, antimicrobial properties, and mechanisms of action, supported by case studies and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including Suzuki-Miyaura coupling reactions. The presence of halogen substituents (chlorine, fluorine, and iodine) on the phenyl ring significantly influences its reactivity and biological activity. The boronic acid functional group allows for participation in various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of halogenated phenylboronic acids, including this compound. The compound has demonstrated significant antibacterial and antifungal activities against various strains.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be evaluated through its Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values against different microbial strains:

| Compound | MIC (µg/mL) | Microbial Strain |

|---|---|---|

| This compound | 100 | Escherichia coli |

| 50 | Bacillus cereus | |

| 75 | Candida albicans | |

| 200 | Vibrio harveyi |

These results indicate that the compound exhibits varying degrees of activity against different pathogens, with lower MIC values suggesting higher potency.

The mechanism underlying the antimicrobial activity of this compound may involve interference with bacterial cell wall synthesis or disruption of biofilm formation. Studies have shown that similar boronic acids can inhibit bacterial growth by targeting essential enzymes involved in cell wall biosynthesis and biofilm development.

Case Studies and Research Findings

- Antibacterial Activity : A study evaluating various boronic acids found that compounds with multiple halogen substitutions exhibited enhanced antibacterial properties. Specifically, this compound showed promising results against Escherichia coli and Bacillus cereus, with a notable reduction in planktonic growth and biofilm formation .

- Antifungal Properties : In vitro assays demonstrated that this compound could inhibit the growth of Candida albicans, with an MIC value comparable to conventional antifungal agents . The presence of iodine was particularly effective in enhancing antifungal activity.

- Biofilm Disruption : Research indicated that this compound could effectively disrupt biofilm formation in marine pathogens, suggesting potential applications in food preservation and aquaculture .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-2-fluoro-5-iodophenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves halogen-directed lithiation followed by borylation. For analogous structures (e.g., 3-chloro-2-fluorophenylboronic acid), direct borylation using bis(pinacolato)diboron (B₂Pin₂) with Pd catalysts (e.g., Pd(dppf)Cl₂) under inert atmospheres achieves moderate yields (40–60%) . Critical parameters include temperature control (0–25°C) and stoichiometric ratios of aryl halide to boron reagent (1:1.2). The iodine substituent in the target compound may require adjusted reaction times due to steric hindrance.

Q. How can researchers purify this compound to minimize anhydride contamination?

- Methodological Answer: Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is effective for removing boroxine byproducts. For structurally similar compounds (e.g., 3-fluoro-5-methoxyphenylboronic acid), anhydride content is reduced by storing the product under nitrogen and avoiding prolonged exposure to moisture . Purity can be verified via ¹¹B NMR, where boronic acid peaks appear at δ ~30 ppm, while anhydrides show upfield shifts .

Q. What analytical techniques are critical for characterizing halogenated arylboronic acids?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., J coupling for fluorine at ~160–165 ppm in ¹⁹F NMR). Iodine’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield .

- Mass Spectrometry (HRMS): ESI-MS in negative ion mode confirms molecular ion peaks (e.g., [M-H]⁻ for C₆H₃BClFIO₂⁻).

- X-ray Diffraction: Single-crystal XRD resolves steric effects from iodine and chlorine substituents, critical for understanding reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of iodine, chlorine, and fluorine substituents impact Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer:

- Steric Effects: Iodine at the 5-position increases steric bulk, potentially slowing transmetallation. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Electronic Effects: Fluorine’s electronegativity enhances electrophilicity at the boron center, while chlorine and iodine modulate aryl ring electron density. Adjust base strength (e.g., Cs₂CO₃ vs. K₃PO₄) to optimize coupling yields .

- Case Study: For 4-bromo-3-chloro-2-fluorophenylboronic acid, coupling with aryl halides achieved 70–85% yield using Pd(OAc)₂/XPhos .

Q. How can researchers address discrepancies in purity assessments between HPLC and NMR data?

- Methodological Answer:

- HPLC: Use a C18 column with 0.1% trifluoroacetic acid (TFA) in the mobile phase to separate boronic acid from anhydrides. Retention times for the target compound should align with standards .

- NMR Integration: Anhydrides (boroxine) show distinct ¹¹B NMR peaks. If HPLC purity >95% but NMR suggests contamination, repeat recrystallization or employ size-exclusion chromatography .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer:

- Storage Conditions: Store at -20°C under argon in amber vials to prevent photodegradation and hydrolysis. Add molecular sieves (3Å) to absorb moisture .

- Stability Testing: Monitor purity via periodic ¹H NMR. For analogs like 3-fluoro-5-methoxyphenylboronic acid, decomposition rates increase by 5–10% per month if exposed to air .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.